

Technical Guide: Physical Properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Fluoro-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B1303261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde.^[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This document provides a summary of the available physical properties of **3-Fluoro-2-(trifluoromethyl)benzaldehyde** and outlines standard experimental protocols for their determination.

Molecular and Physical Properties

Quantitative data for **3-Fluoro-2-(trifluoromethyl)benzaldehyde** is sparse in publicly available literature. The following table summarizes the known information for the compound with CAS Number 924817-93-6. For comparative purposes, data for closely related isomers are also presented.

Table 1: Physical and Chemical Properties of **3-Fluoro-2-(trifluoromethyl)benzaldehyde** and Its Isomers

Property	3-Fluoro-2-(trifluoromethyl)benzaldehyde	2-Fluoro-3-(trifluoromethyl)benzaldehyde	3-Fluoro-5-(trifluoromethyl)benzaldehyde
CAS Number	924817-93-6[1][2][3] [4]	112641-20-0[5]	188815-30-7[6]
Molecular Formula	C ₈ H ₄ F ₄ O[1][3][4]	C ₈ H ₄ F ₄ O[5]	C ₈ H ₄ F ₄ O[6]
Molecular Weight	192.11 g/mol [1][3][4]	192.11 g/mol [5]	192.1104 g/mol [6]
Appearance	Colorless to pale yellow liquid[1]	Clear slightly yellow liquid	-
Boiling Point	160-165 °C[1]	185.38 °C at 760 mmHg	-
Melting Point	Data not available	Data not available	Data not available
Density	~1.35 g/cm ³ [1]	1.384 g/cm ³	-
Refractive Index	Data not available	n _{20/D} 1.455	-
SMILES	O=CC1=CC=CC(F)=C 1C(F)(F)F[3]	C1=CC(=C(C(=C1)C(F)(F)F)C=O[5]	FC1=CC(C=O)=CC(C(F)(F)F)=C1

Experimental Protocols

Detailed experimental data for **3-Fluoro-2-(trifluoromethyl)benzaldehyde** is not readily available. The following are detailed, standard methodologies for determining the key physical properties of liquid aldehydes.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

- Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (Bunsen burner or heating mantle), and liquid paraffin or other suitable bath liquid.
- Procedure:

- A small amount of **3-Fluoro-2-(trifluoromethyl)benzaldehyde** is placed into the fusion tube.
- The capillary tube, sealed at one end, is placed open-end down into the liquid in the fusion tube.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped within the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample.
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements.

- Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with the sample liquid, **3-Fluoro-2-(trifluoromethyl)benzaldehyde**, ensuring no air bubbles are present.
 - The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

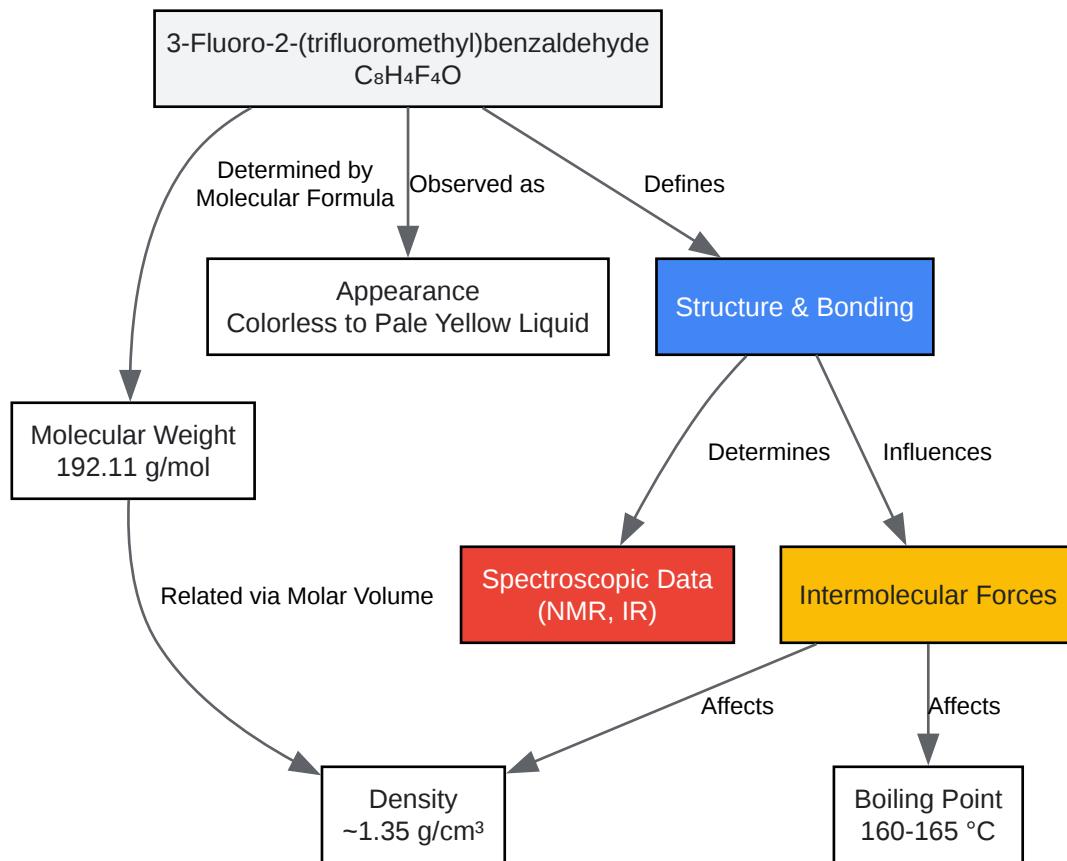
- The pycnometer is removed from the bath, carefully dried, and weighed again.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- Apparatus: NMR spectrometer.
- Sample Preparation: A small amount of **3-Fluoro-2-(trifluoromethyl)benzaldehyde** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The sample is placed in the NMR spectrometer, and ^1H and ^{13}C NMR spectra are acquired.
- Expected ^1H NMR Spectral Features for Aromatic Aldehydes:
 - The aldehydic proton (CHO) typically appears in the downfield region of the spectrum, around δ 9.5-10.0 ppm.^[9]
 - Protons on the aromatic ring will appear in the region of δ 7.0-8.5 ppm, with splitting patterns determined by the substitution on the ring.
- Expected ^{13}C NMR Spectral Features for Aromatic Aldehydes:
 - The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-205 ppm.^[9]

Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in a molecule.

- Apparatus: FT-IR spectrometer.

- Sample Preparation: For a liquid sample like **3-Fluoro-2-(trifluoromethyl)benzaldehyde**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.
- Expected IR Absorption Bands for Aromatic Aldehydes:
 - A strong, sharp absorption band corresponding to the C=O stretch of the carbonyl group is expected around 1700 cm^{-1} .[\[9\]](#)[\[10\]](#)
 - Characteristic C-H stretching vibrations for the aldehyde group may be observed around $2700\text{-}2800\text{ cm}^{-1}$.[\[11\]](#)
 - Aromatic C=C stretching vibrations will appear in the $1450\text{-}1650\text{ cm}^{-1}$ region.
 - C-F stretching absorptions are typically strong and found in the $1000\text{-}1400\text{ cm}^{-1}$ region.

Logical Relationships of Physical Properties

The following diagram illustrates the key physical properties of **3-Fluoro-2-(trifluoromethyl)benzaldehyde** and their interconnections.

[Click to download full resolution via product page](#)

Caption: Logical flow of properties for **3-Fluoro-2-(trifluoromethyl)benzaldehyde**.

Safety and Handling

3-Fluoro-2-(trifluoromethyl)benzaldehyde is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 924817-93-6|3-Fluoro-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. 1pchem.com [1pchem.com]
- 5. cenmed.com [cenmed.com]
- 6. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Aldehyde - Wikipedia [en.wikipedia.org]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303261#3-fluoro-2-trifluoromethyl-benzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com